molecular formula C11H22O3 B022889 (5S,6R)-2,2-diethoxy-5,6-dimethyloxane CAS No. 101977-88-2

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

Cat. No.: B022889
CAS No.: 101977-88-2
M. Wt: 202.29 g/mol
InChI Key: CHLGCKKFPCKYNZ-VHSXEESVSA-N
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Description

(5S,6R)-2,2-Diethoxy-5,6-dimethyloxane is a stereochemically defined oxane derivative characterized by a six-membered oxygen-containing ring (oxane/tetrahydropyran) with ethoxy groups at the C2 position and methyl substituents at C5 and C4. The stereochemistry (5S,6R) confers distinct conformational and reactivity properties, making it relevant in asymmetric synthesis, pharmaceutical intermediates, and material science.

Properties

CAS No.

101977-88-2

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

InChI

InChI=1S/C11H22O3/c1-5-12-11(13-6-2)8-7-9(3)10(4)14-11/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1

InChI Key

CHLGCKKFPCKYNZ-VHSXEESVSA-N

SMILES

CCOC1(CCC(C(O1)C)C)OCC

Isomeric SMILES

CCOC1(CC[C@@H]([C@H](O1)C)C)OCC

Canonical SMILES

CCOC1(CCC(C(O1)C)C)OCC

Synonyms

2H-Pyran,2,2-diethoxytetrahydro-5,6-dimethyl-,(5S-trans)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Oxane/Tetrahydropyran Family

(a) (5S,6R)-Thymidine Glycol ()
  • Structure : A thymine-derived nucleoside with a (5S,6R)-dihydroxylated oxane ring.
  • Key Differences : Contains a thymine base and lacks ethoxy/methyl groups.
  • Synthesis : Preferentially synthesized via Sharpless asymmetric dihydroxylation (AD), yielding a 2:1 ratio of (5S,6R) to (5R,6S) isomers. Ionic solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance reaction rates without altering stereopreference .
  • Applications : Used in DNA damage studies; stereochemistry affects protein recognition in DNA repair pathways.
(b) Empagliflozin ()
  • Structure : (2S,3R,4R,5S,6R)-configured oxane with chlorophenyl and hydroxymethyl substituents.
  • Key Differences : More complex substituents (hydroxy, methoxy, chlorophenyl) enhance pharmacological activity as an SGLT2 inhibitor.
  • Physical Properties : High solubility due to polar hydroxy groups, unlike the hydrophobic ethoxy/methyl groups in the target compound .
(c) (2R,5S)-5-[(1S)-(1,2-Diacetyloxy)]-2-acetyloxy-1,4-dioxane ()
  • Structure : 1,4-dioxane with acetyloxy groups at C2 and C3.
  • Key Differences : Smaller ring (dioxane vs. oxane) and acetyloxy substituents increase electrophilicity.
  • Reactivity : Acetyl groups facilitate hydrolysis, whereas ethoxy groups in the target compound offer stability under acidic conditions .

Stereochemical and Functional Group Comparisons

Compound Core Structure Substituents Key Features Synthesis Insights
(5S,6R)-2,2-Diethoxy-5,6-dimethyloxane Oxane C2: Diethoxy; C5/C6: Methyl Hydrophobic, sterically hindered; stable under non-polar conditions Likely requires asymmetric catalysis
(5S,6R)-Thymidine Glycol Oxane C5/C6: Dihydroxy; thymine base Polar, DNA-binding; stereochemistry critical for repair enzyme recognition Sharpless AD with ionic solvents
Empagliflozin Oxane C2: Chlorophenyl; C3–C6: Hydroxy/methyl Pharmacologically active; high solubility Multi-step synthesis with chiral resolution
1,4-Dioxane derivatives () 1,4-Dioxane Acetyloxy groups Electrophilic, prone to hydrolysis; smaller ring size Acid-catalyzed acetylation

Key Research Findings

Stereochemical Influence : The (5S,6R) configuration in thymidine glycol enhances binding to DNA repair proteins compared to (5R,6S) isomers, suggesting similar stereochemical effects may govern the target compound’s interactions .

Solubility and Stability : Ethoxy groups in the target compound likely reduce water solubility compared to hydroxy-rich analogs like Empagliflozin, impacting its applicability in aqueous systems .

Synthetic Challenges : Asymmetric synthesis of (5S,6R) configurations often requires advanced methods like Sharpless AD or enzymatic resolution, as seen in thymidine glycol synthesis .

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